![molecular formula C15H15N3O4S2 B563735 Amido Methyl Meloxicam (Meloxicam Impurity) CAS No. 892395-41-4](/img/structure/B563735.png)
Amido Methyl Meloxicam (Meloxicam Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amido Methyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Meloxicam has been synthesized using various methods. One approach involves a one-step procedure using impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another method involves a liquid-assisted grinding approach to synthesize cocrystals between the coformers: salicylic acid, fumaric acid, and malic acid with meloxicam .Molecular Structure Analysis
The molecular formula of Amido Methyl Meloxicam is C15H15N3O4S2 . It acts as a deprotonated bidentate ligand, coordinated to the metal atom through the amide oxygen and the nitrogen atom of the thiazolyl ring .Chemical Reactions Analysis
Mechanochemical synthesis, which involves inducing chemical reactions between solid reactants through the input of mechanical energy such as grinding, has been used in the formation of cocrystals of Meloxicam .Physical And Chemical Properties Analysis
Meloxicam has been found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants . The solubility parameter (δ) of the drug has been matched with that of the polymer and subsequently with skin for improved dermal delivery of meloxicam .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Amido Methyl Meloxicam has been evaluated for its analgesic and anti-inflammatory activities using animal models. This suggests its potential use in pain management and inflammation control in experimental research settings .
Pharmaceutical Research
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID), and its impurities, including Amido Methyl Meloxicam, may be studied for their pharmacological properties, such as their role in altering the distribution of metal ions in biological systems .
Veterinary Medicine
Meloxicam is used to improve the welfare of animals in research, particularly for pain management post-surgery. Studies on Amido Methyl Meloxicam could contribute to developing better analgesic regimens for animals used in scientific studies .
Chemical Synthesis
Research into the synthesis of new compounds from meloxicam involves studying its impurities. Amido Methyl Meloxicam could be a subject of study in the synthesis of new mixed ligand complexes with potential applications in various fields including medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of Amido Methyl Meloxicam are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which mediate inflammatory responses in the body .
Mode of Action
Amido Methyl Meloxicam inhibits the activity of COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and anti-inflammatory effects .
Biochemical Pathways
By inhibiting COX-1 and COX-2, Amido Methyl Meloxicam disrupts the biochemical pathway of prostaglandin synthesis . This results in reduced inflammation and pain, as prostaglandins are key mediators of these symptoms .
Pharmacokinetics
The pharmacokinetics of Meloxicam, the parent compound of Amido Methyl Meloxicam, indicate that it has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . It is primarily metabolized by the CYP2C9 enzyme, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .
Result of Action
The inhibition of prostaglandin synthesis by Amido Methyl Meloxicam leads to reduced pain and inflammation. This makes it effective in managing conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of Amido Methyl Meloxicam can be influenced by various environmental factors. For instance, certain medications, including cholestyramine, lithium, and some inhibitors of cytochrome P450 -2C9 and -3A4, can interact with Meloxicam, affecting its efficacy and safety . Therefore, clinical vigilance should be maintained when co-prescribing these medications with Meloxicam .
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSYKOSERXHIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715637 |
Source
|
Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892395-41-4 |
Source
|
Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.